

7-Bromo-3-fluoroquinoline chemical properties

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Compound of Interest

Compound Name: **7-Bromo-3-fluoroquinoline**

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **7-Bromo-3-fluoroquinoline**

Abstract

7-Bromo-3-fluoroquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure incorporates a quinoline core, which is a prevalent scaffold in numerous biologically active molecules, notably the fluoroquinolone class of antibiotics.[1][2] The strategic placement of a fluorine atom at the 3-position and a bromine atom at the 7-position provides two distinct points for synthetic modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds, while the fluorine atom can modulate the compound's electronic properties, metabolic stability, and binding interactions.[3] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and synthetic utility of **7-Bromo-3-fluoroquinoline**, designed for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

7-Bromo-3-fluoroquinoline is a solid at room temperature, typically supplied as a light-colored powder with a purity of 97% or higher.[4][5] Its stability allows for storage at ambient temperature in a sealed, dry environment.[3][4] The fundamental properties of this molecule are crucial for its handling, reaction setup, and interpretation of its biological activity.

Molecular Structure

The structure consists of a bicyclic quinoline system with a bromine substituent on the benzene ring and a fluorine substituent on the pyridine ring.

Caption: Molecular structure of **7-Bromo-3-fluoroquinoline**.

Key Chemical Data

A summary of essential quantitative data for **7-Bromo-3-fluoroquinoline** is presented below. These parameters are vital for experimental design, including stoichiometry calculations and solvent selection.

Property	Value	Source
CAS Number	1375108-29-4	[4] [5] [6]
Molecular Formula	C ₉ H ₅ BrFN	[4] [5]
Molecular Weight	226.05 g/mol	[3] [4]
Physical State	Solid	[5]
Boiling Point	299.7 ± 20.0 °C (at 760 mmHg)	[3]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[4]
LogP (Computed)	3.1364	[4]
IUPAC Name	7-bromo-3-fluoroquinoline	[5]
SMILES	C1=CC(=CC2=NC=C(C=C12)F)Br	[4]

Spectroscopic Profile

Full characterization of **7-Bromo-3-fluoroquinoline** requires a suite of spectroscopic techniques. While specific experimental spectra are best obtained from the supplier or generated in-house, the expected features can be predicted based on the molecular structure and data from analogous compounds.[\[7\]](#)[\[8\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline core will appear as doublets and triplets, with coupling constants characteristic of aromatic systems. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms will influence the chemical shifts of adjacent protons.
- ^{13}C NMR: The carbon spectrum will display nine distinct signals for the quinoline carbons. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant, a hallmark of organofluorine compounds. The carbon bonded to bromine (C7) will also be shifted accordingly. The analysis of ^{13}C NMR chemical shifts can be a valuable tool in exploring property-property relationships for fluoroquinolone derivatives.^[7]
- ^{19}F NMR: This technique is highly sensitive for fluorine-containing compounds and will show a single resonance for the C3-fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^{+•}$ due to the presence of one bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 225 and 227).
- Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm^{-1}). A strong band corresponding to the C-F stretch (approx. 1000-1100 cm^{-1}) is also expected.^[8]

Chemical Reactivity and Synthetic Applications

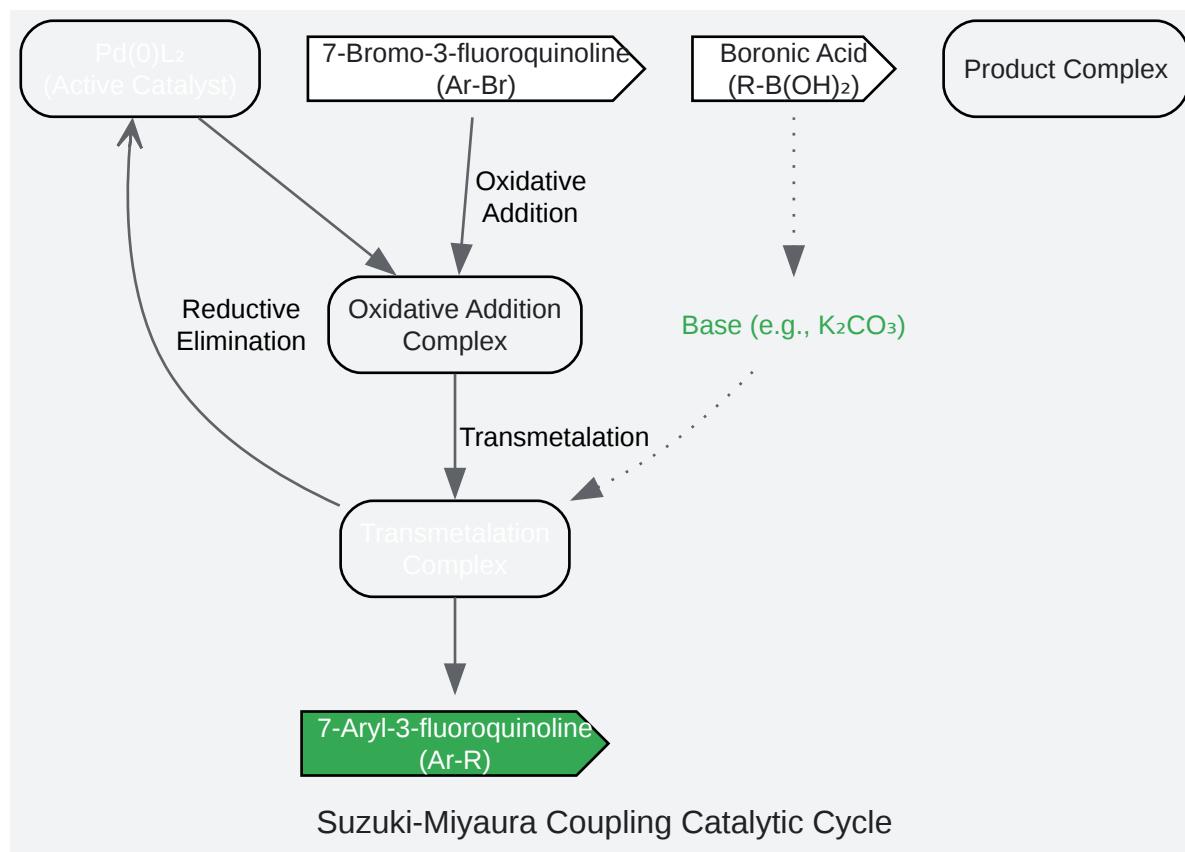
The synthetic value of **7-Bromo-3-fluoroquinoline** lies in its capacity to serve as a versatile building block.^[3] The C7-Br bond is the primary site for functionalization via transition-metal-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis and drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.^{[9][10]} For **7-Bromo-3-fluoroquinoline**, this reaction enables the introduction of a wide variety of aryl,

heteroaryl, or alkyl groups at the 7-position. This modification is a cornerstone strategy in the development of fluoroquinolone antibiotics, where the C7 substituent profoundly influences the antibacterial spectrum and potency.[\[1\]](#)[\[11\]](#)

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[\[12\]](#)



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

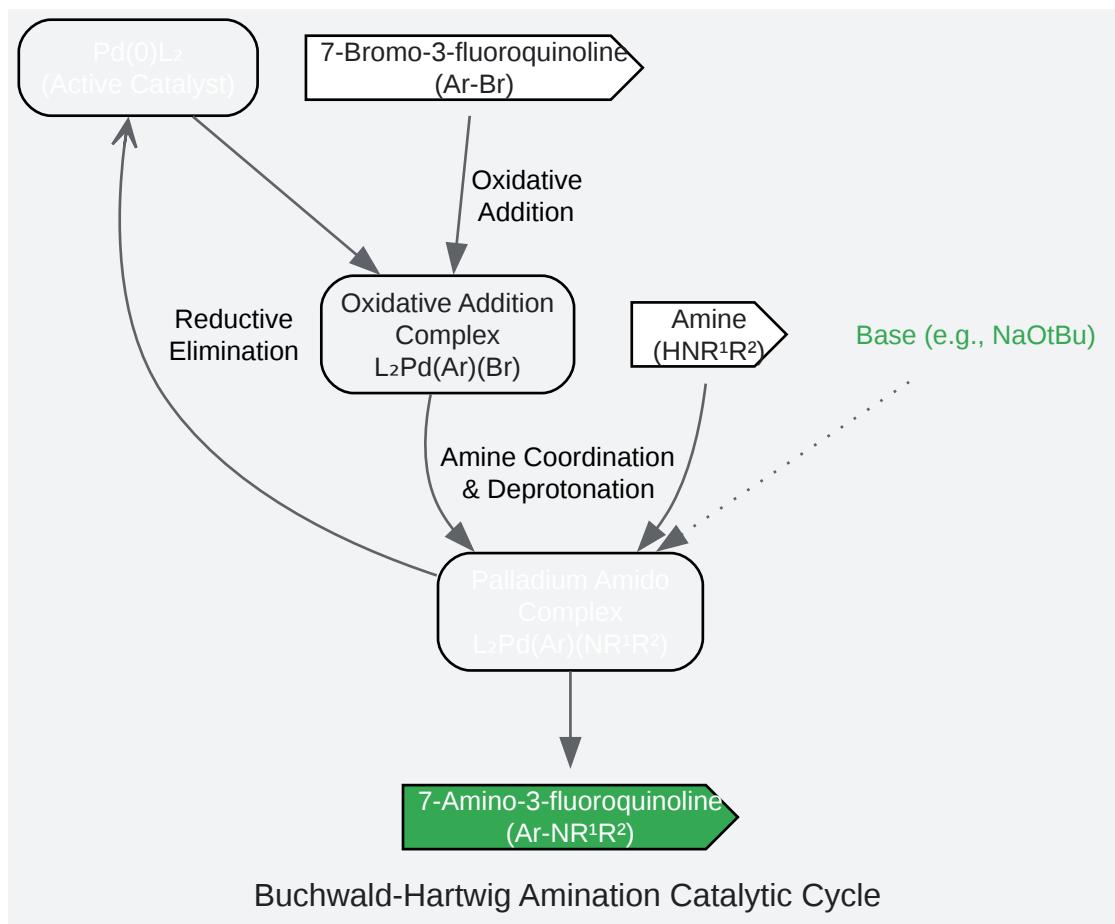
- To a dry reaction vessel under an inert atmosphere (e.g., Argon), add **7-Bromo-3-fluoroquinoline** (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
- Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.

- Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
- Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.^{[13][14]} This transformation is of paramount importance in pharmaceutical synthesis, as the aryl amine motif is present in a vast number of drugs.^[15] Applying this reaction to **7-Bromo-3-fluoroquinoline** allows for the direct installation of primary or secondary amines at the 7-position, providing access to a diverse range of novel quinoline derivatives for biological screening.

The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.^[13] ^[16]



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with **7-Bromo-3-fluoroquinoline** (1 equivalent), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu , K_3PO_4 , 1.5-2.5 equivalents).
- Add the desired primary or secondary amine (1.1-1.5 equivalents).
- Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane).
- Seal the vessel and heat the mixture (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

- After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Applications in Drug Discovery and Development

The fluoroquinolone scaffold is a validated pharmacophore for antibacterial agents.^[17] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.^[17] The nature of the substituent at the C7 position is a key determinant of the drug's spectrum of activity, potency, and pharmacokinetic properties.^[11] **7-Bromo-3-fluoroquinoline** is therefore a valuable starting material for generating libraries of novel fluoroquinolone analogues.^[3]

Beyond antibacterial applications, the quinoline core is being explored for other therapeutic indications, including anticancer treatments.^{[18][19]} Certain quinoline derivatives have shown activity against various cancer cell lines, often by inhibiting topoisomerases, which are also critical enzymes in human cells.^[18] The ability to easily diversify the 7-position of the quinoline ring using **7-Bromo-3-fluoroquinoline** allows for the synthesis of targeted compounds for structure-activity relationship (SAR) studies in oncology research.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **7-Bromo-3-fluoroquinoline** is not universally available, data from structurally related bromoquinolines suggest it should be handled with care.^[20]

- Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.^[20]
Harmful if swallowed or in contact with skin.^[20]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.^[21] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[4]

Conclusion

7-Bromo-3-fluoroquinoline is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its key attributes—a stable fluoroquinolone core and a reactive bromine handle—make it an ideal substrate for modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions provide a direct and efficient pathway to a vast chemical space of novel 7-substituted quinoline derivatives. For researchers in drug discovery, this compound serves as a valuable platform for generating candidate molecules with potential antibacterial, anticancer, and other therapeutic properties. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.

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